2-Methylbutyl chloroformate
Overview
Description
2-Methylbutyl chloroformate is a chemical compound involved in various organic synthesis processes. It is known for participating in reactions that demonstrate unique chemical behaviors and is used in the derivatization of certain compounds for analytical purposes.
Synthesis Analysis
The thermal decomposition of 2-methylbutyl chloroformate in the liquid phase proceeds via a 1,3-hydride shift, leading to the formation of 2-chloro-3-methylbutane and 3-methylbut-1-ene. This reaction highlights a mechanism involving a protonated cyclopropane intermediate, suggesting a kinetically controlled substitution process (Dupuy, Goldsmith, & Hudson, 1973).
Molecular Structure Analysis
The molecular structure of 2-methylbutyl chloroformate includes a methylbutyl group attached to a chloroformate moiety. While specific studies on its molecular structure analysis were not found in the presented research, related compounds' analyses suggest the importance of understanding the spatial arrangement for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chloroformates, including 2-methylbutyl chloroformate, are known for their reactivity as derivatizing agents in gas chromatography, offering rapid esterification of carboxylic acids and amino groups. This reactivity underscores their utility in analytical chemistry for modifying chemical functionalities to enhance detection and analysis (Hušek, 1998).
Physical Properties Analysis
The physical properties of 2-methylbutyl chloroformate, such as boiling point, melting point, and solubility, were not directly detailed in the available research. However, these properties are crucial for handling and applying this compound in laboratory settings, influencing its storage, manipulation, and application in synthesis reactions.
Chemical Properties Analysis
The chemical properties of 2-methylbutyl chloroformate include its reactivity towards nucleophiles, stability under various conditions, and potential to participate in various organic transformations. Its role in forming carbamates through the reaction with amines highlights its versatility as a reagent in organic synthesis and analytical applications, such as in the derivatization for chromatographic analysis (Lundh & Akesson, 1993).
Scientific Research Applications
Summary of the Application
2-Methylbutyl chloroformate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis . This methodology represents the first application of chloroformates in the chemical modification of this class of synthetic opioids that are notoriously
Application in Analytical Chemistry: Structural Modification of Fentanyls
Summary of the Application
2-Methylbutyl chloroformate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis . This methodology represents the first application of chloroformates in the chemical modification of this class of synthetic opioids that are notoriously inert to common derivatization strategies available for GC–MS analysis .
Method of Application
The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane . Parameters that were studied and fully optimized for the method included temperature, solvent, nature of scavenging base, and reaction time .
Results or Outcomes
One of the two resulting products from the reaction bears the trichloroethoxycarbonyl (Troc) tag attached to the norfentanyl portion of the original opioid and greatly aids in the opioid detection and identification process . The method’s lower limit of detection (LLOD) was determined to be 10 ng/mL while its lower limit of quantification (LLOQ) was found to be 20 ng/mL .
Safety And Hazards
Future Directions
Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .
properties
IUPAC Name |
2-methylbutyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLOOJFAVAAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl chloroformate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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